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molecular formula C12H15NO B8626763 3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine

3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No. B8626763
M. Wt: 189.25 g/mol
InChI Key: NABUFFLEHQEQPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989444B2

Procedure details

To a solution of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine hydrochloride (7.0 g) in DCM (200 ml) Et3N (12.1 ml, 2.5 eq) was added followed by a dropwise addition of acetic anhydride (4 ml). After 2 h the mixture was washed in sequence with 1N HCl, 5% aqueous NaHCO3 and brine, then dried over Na2SO4 and concentrated to afford a white solid (6.9 g, 95% yield).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Yield
95%

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[CH2:6][CH2:5][NH:4][CH2:3]1.C(Cl)Cl.[C:16](OC(=O)C)(=[O:18])[CH3:17]>>[CH2:6]1[C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[CH2:2][CH2:3][N:4]([C:16](=[O:18])[CH3:17])[CH2:5]1 |f:0.1|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
Cl.C1CNCCC2=C1C=CC=C2
Name
Quantity
200 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After 2 h the mixture was washed in sequence with 1N HCl, 5% aqueous NaHCO3 and brine
Duration
2 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1CN(CCC2=C1C=CC=C2)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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